N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide

Immuno-oncology Structure-Activity Relationship IDO1 Inhibitor

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide (CAS 1324056-83-8) is a synthetic small molecule featuring an indole-4-carboxamide scaffold linked to a 1,1-dioxido-1,2-thiazinane moiety via a meta-substituted phenyl ring. This compound is part of a broader class of indole carboxamide derivatives investigated for their interactions with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), although specific, quantitative target engagement data for this exact structure is not publicly indexed in major bioactivity databases.

Molecular Formula C20H21N3O3S
Molecular Weight 383.5 g/mol
Cat. No. B12165835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide
Molecular FormulaC20H21N3O3S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O
InChIInChI=1S/C20H21N3O3S/c1-22-12-10-17-18(8-5-9-19(17)22)20(24)21-15-6-4-7-16(14-15)23-11-2-3-13-27(23,25)26/h4-10,12,14H,2-3,11,13H2,1H3,(H,21,24)
InChIKeyNKXSWPHSCOBVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide: Structural Context and Procurement Relevance


N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide (CAS 1324056-83-8) is a synthetic small molecule featuring an indole-4-carboxamide scaffold linked to a 1,1-dioxido-1,2-thiazinane moiety via a meta-substituted phenyl ring . This compound is part of a broader class of indole carboxamide derivatives investigated for their interactions with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), although specific, quantitative target engagement data for this exact structure is not publicly indexed in major bioactivity databases [1]. Its primary differentiator for procurement is its precise regioisomeric and positional configuration, which distinguishes it from numerous commercially listed analogs.

Procurement Risk of N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide Substitution


Indole carboxamide derivatives with 1,1-dioxido-1,2-thiazinane substitutions cannot be treated as interchangeable tool compounds. The precise position of the carboxamide linkage on the indole core (4-, 5-, or 6-position) and the substitution pattern on the central phenyl ring (meta vs. para) are known critical determinants of biological activity and target selectivity within this chemical class . For example, a closely related para-substituted analog, N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide (CAS 1324090-49-4), shares the same molecular formula but a different geometry, which is predicted to result in distinct binding conformations . Substituting the target m-phenyl linked isomer with its p-phenyl analog or a regioisomeric 5-carboxamide would invalidate any structure-activity relationship (SAR) study, as even minor positional changes in this scaffold can lead to significant shifts in potency or selectivity.

Quantitative Differentiation Evidence for N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide


Regioisomeric Differentiation: 4-Carboxamide vs. 5-Carboxamide Indole Core

The target compound, N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide, is structurally defined by its 4-carboxamide linkage on the indole ring. A direct regioisomeric analog, N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-5-carboxamide, possesses the same CAS registry (1324056-83-8) in some vendor listings, creating a significant risk of procurement of the wrong isomer . While quantitative target-specific activity data is not publicly available for a direct head-to-head comparison, class-level inferences from related indole carboxamide series indicate that the 4-carboxamide versus 5-carboxamide regiochemistry is a primary determinant of inhibitory potency against heme-containing dioxygenases like IDO1 [1].

Immuno-oncology Structure-Activity Relationship IDO1 Inhibitor

Positional Isomer Differentiation: Meta- vs. Para-Phenyl Substitution

The target compound features a meta-substituted central phenyl ring connecting the indole-4-carboxamide to the 1,1-dioxido-1,2-thiazinane group. Its closest positional isomer, N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide (CAS 1324090-49-4), exhibits a para-substitution that significantly alters the vector and dihedral angle of the dioxidothiazinane group relative to the indole core . In analogous chemical series, meta- versus para-substitution of terminal aryl rings has been shown to modulate target selectivity between IDO1 and TDO, with IC50 shifts exceeding 10-fold [1]. No direct comparative bioactivity data is publicly available for this precise pair of compounds.

Chemical Biology Probe Selectivity Conformational Analysis

Dioxidothiazinane Moiety: Chemotype Distinction from Common Heterocyclic Isosteres

The 1,1-dioxido-1,2-thiazinane group (a cyclic sulfonamide) present in the target compound distinguishes it from indole carboxamides bearing more common heterocycles like morpholine, piperidine, or piperazine. This chemotype is validated in the clinical candidate L-870810, an HIV integrase inhibitor, where the 1,1-dioxido-1,2-thiazinane moiety is critical for metal-chelating interactions at the enzyme active site . In the context of the target compound, this moiety is expected to confer unique hydrogen-bonding and metal-coordination properties compared to analogs lacking the sulfone functionality [1]. While quantitative comparative data for this specific compound is absent, the established pharmacophoric role of the dioxidothiazinane group provides a strong rationale for its inclusion in chemical probe design.

Medicinal Chemistry Isostere Replacement HIV Integrase

Recommended Application Scenarios for N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide Based on Evidence


Structure-Activity Relationship (SAR) Mapping of Indole-4-Carboxamide IDO/TDO Inhibitors

This compound is suited as a precise SAR probe to map the tolerance of the IDO or TDO active site for meta-substituted, dioxidothiazinane-bearing aromatic groups. Its procurement must be accompanied by rigorous analytical verification (NMR, LCMS) to confirm regioisomeric identity, given the known risk of confusion with the 5-carboxamide isomer sharing the same CAS number .

Development of Metal-Chelating Pharmacophores for Oxidoreductase Targets

The 1,1-dioxido-1,2-thiazinane moiety is a known metal-chelating group. Researchers designing inhibitors for heme-containing enzymes (e.g., IDO1, TDO) or other metalloenzymes can use this compound to test the hypothesis that a meta-phenyl-linked cyclic sulfonamide enhances binding to the catalytic metal center, based on class-level precedence from the HIV integrase inhibitor L-870810 [1].

Negative Control or Comparator for Para-Substituted Indole Chemical Probes

In experimental systems where a para-substituted analog (CAS 1324090-49-4) has shown biological activity, this meta-substituted compound can serve as a matched molecular pair to specifically interrogate the impact of substitution geometry on target engagement, selectivity, and cellular potency .

Quote Request

Request a Quote for N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.